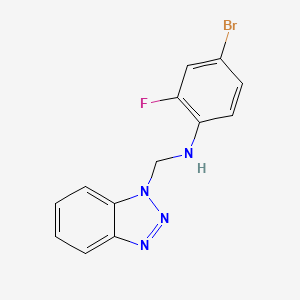

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-bromo-2-fluoroaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

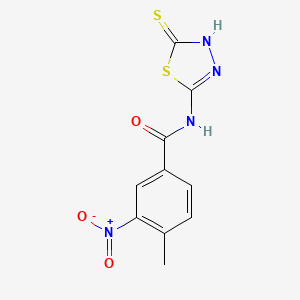

The compound “N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-bromo-2-fluoroaniline” is a derivative of benzotriazole, which is a heterocyclic compound with the formula C6H4N3. This compound is a colorless solid that is soluble in polar solvents, including water .

Molecular Structure Analysis

The molecular structure of “N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-bromo-2-fluoroaniline” would likely consist of a benzotriazole ring attached to an aniline group via a methylene bridge. The aniline group would be substituted with bromine and fluorine atoms .Chemical Reactions Analysis

Benzotriazole derivatives are known to participate in a variety of chemical reactions. They can act as ligands for transition metals, and they can undergo electrophilic substitution reactions .Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-bromo-2-fluoroaniline derivatives serve as key intermediates in the synthesis of various organic compounds. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl, which is a crucial intermediate for manufacturing non-steroidal anti-inflammatory and analgesic materials, highlights the importance of such chemical entities. This synthesis process involves cross-coupling reactions and diazotization, demonstrating the compound's utility in facilitating complex organic synthesis (Qiu et al., 2009).

Role in Corrosion Inhibition

Research has also focused on the application of benzotriazole derivatives, including structures related to N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-bromo-2-fluoroaniline, in corrosion inhibition. Triazoles, including benzotriazoles, have been identified as effective corrosion inhibitors for metals such as iron and steel. Their ability to form protective layers on metal surfaces and their environmental benefits have been well-documented, offering insights into their potential industrial applications (Kuznetsov, 2020).

Medicinal Chemistry Applications

While the primary request was to exclude drug-related information, it's worth mentioning that benzotriazole derivatives, including those structurally related to N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-bromo-2-fluoroaniline, have been extensively studied for their potential therapeutic applications. This includes their role in the design of novel chemotherapeutics and as building blocks for developing drugs with antimicrobial, anti-inflammatory, and anticancer properties. These studies underscore the compound's versatility and potential in medicinal chemistry, despite the exclusion of specific drug use and side effect information in this review (Kamal et al., 2015).

Optoelectronic Materials

Furthermore, benzotriazole derivatives, similar to the compound , have been explored for their applications in optoelectronic materials. The incorporation of such derivatives into π-extended conjugated systems has been shown to significantly enhance the electroluminescent properties of materials, making them valuable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. This research area highlights the compound's potential in advancing technologies reliant on optoelectronic materials (Lipunova et al., 2018).

Direcciones Futuras

Propiedades

IUPAC Name |

N-(benzotriazol-1-ylmethyl)-4-bromo-2-fluoroaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrFN4/c14-9-5-6-11(10(15)7-9)16-8-19-13-4-2-1-3-12(13)17-18-19/h1-7,16H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXOKDIILNZEGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CNC3=C(C=C(C=C3)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrFN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-bromo-2-fluoroaniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2628632.png)

![6-chloro-N-[(4-methoxyphenyl)methyl]pyridine-3-sulfonamide](/img/structure/B2628637.png)

![6-Methyl-2,6-diazaspiro[3.4]octane](/img/structure/B2628641.png)

![(3-Methylphenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2628648.png)

![{4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol](/img/structure/B2628652.png)

![ethyl 2-((4-oxo-7-phenyl-3-(o-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2628653.png)